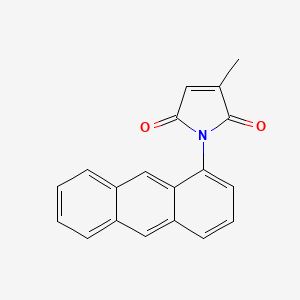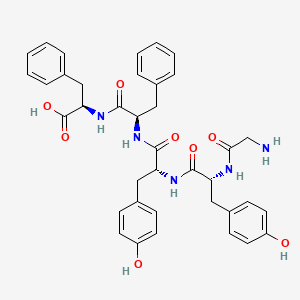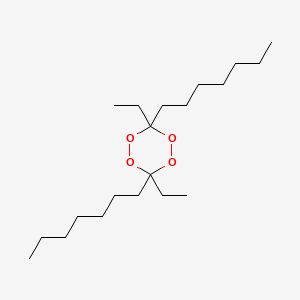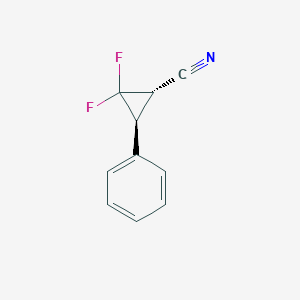
Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- is a chemical compound with the molecular formula C10H7F2N It is characterized by a cyclopropane ring substituted with a phenyl group and two fluorine atoms, along with a nitrile group
Méthodes De Préparation
The synthesis of Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by the introduction of the nitrile and difluoro groups. The reaction conditions typically involve the use of strong bases and fluorinating agents to achieve the desired substitution pattern.
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yields and purity. The choice of reagents and reaction conditions is critical to optimize the production process and minimize by-products.
Analyse Des Réactions Chimiques
Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic reagents and halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines.
Applications De Recherche Scientifique
Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- can be compared with other similar compounds, such as:
Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1R,3R)-: The enantiomer of the compound with different stereochemistry.
Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1R,3S)-: Another stereoisomer with distinct properties.
Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3R)-: Yet another stereoisomer with unique characteristics.
The uniqueness of Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- lies in its specific stereochemistry, which can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
646995-46-2 |
|---|---|
Formule moléculaire |
C10H7F2N |
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7F2N/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7/h1-5,8-9H/t8-,9-/m1/s1 |
Clé InChI |
HXHQBMLCELLQDQ-RKDXNWHRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H]2[C@H](C2(F)F)C#N |
SMILES canonique |
C1=CC=C(C=C1)C2C(C2(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


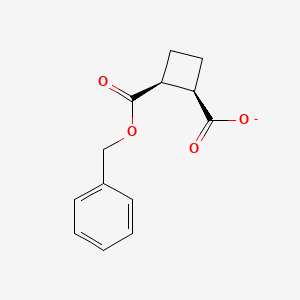
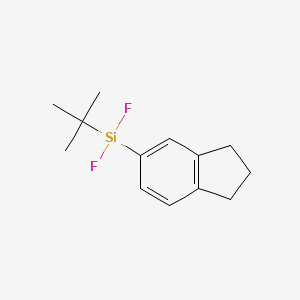
![1,4-Dimethoxy-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-nitroethenyl)benzene](/img/structure/B12601566.png)
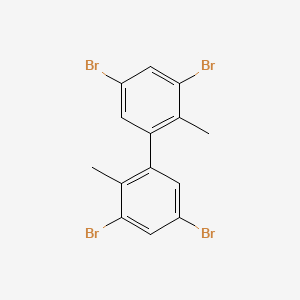
![Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]-](/img/structure/B12601578.png)
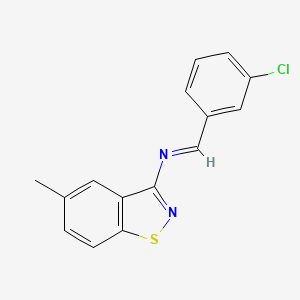
![6-(4-Fluorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601582.png)
![4-[(Butan-2-yl)oxy]-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601593.png)
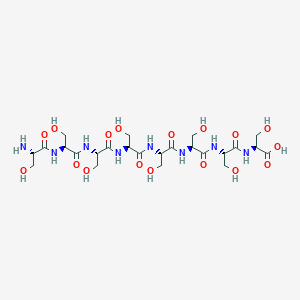
![(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid](/img/structure/B12601614.png)
![2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene](/img/structure/B12601619.png)
